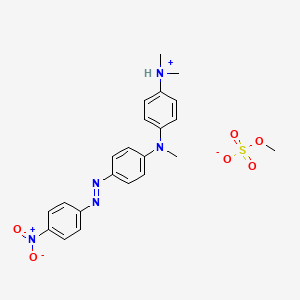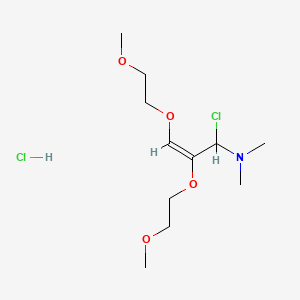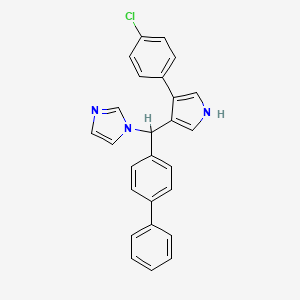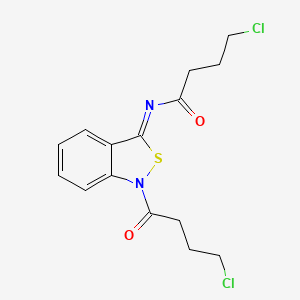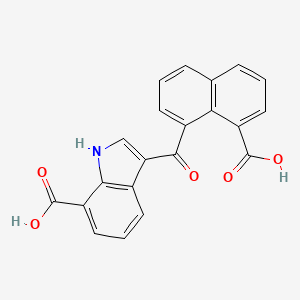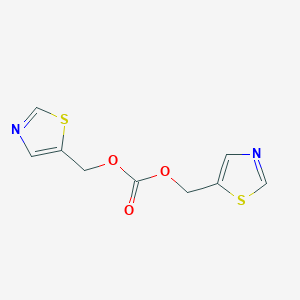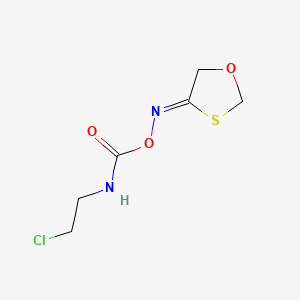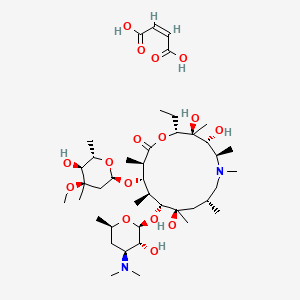
Azithromycin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azithromycin maleate is a macrolide antibiotic that is widely used to treat various bacterial infections. It is a derivative of erythromycin and belongs to the azalide subclass of macrolides. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin maleate is synthesized through a series of chemical reactions starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the macrolide ring, forming the azalide structure. This modification enhances the stability and antibacterial activity of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis followed by purification processes. The synthesis typically includes the use of solvents and reagents such as ethanol, water, and surfactants like Tween 80. The final product is obtained through crystallization and drying processes to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
Azithromycin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives and metabolites that retain antibacterial activity. These products are often studied for their potential therapeutic applications .
Scientific Research Applications
Azithromycin maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: It is used to study the effects of antibiotics on bacterial growth and protein synthesis.
Medicine: It is widely used to treat respiratory, urogenital, dermal, and other bacterial infections.
Mechanism of Action
Azithromycin maleate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The compound also disrupts the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with similar antibacterial activity.
Uniqueness
Azithromycin maleate is unique due to its enhanced stability and broad-spectrum antibacterial activity compared to other macrolides. Its ability to accumulate in tissues and its long half-life make it particularly effective for treating various infections .
Properties
CAS No. |
1152441-85-4 |
|---|---|
Molecular Formula |
C42H76N2O16 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
CJGFZUQRAPSVLZ-BKVRVRNKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


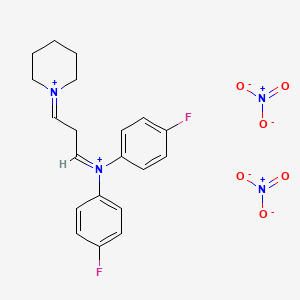
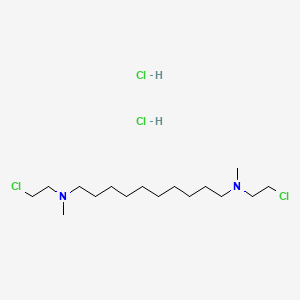
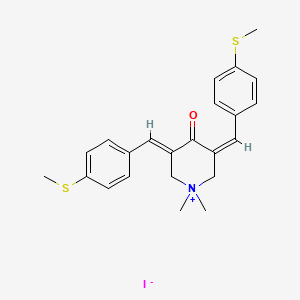
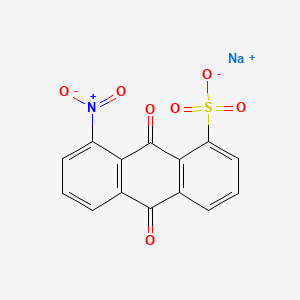
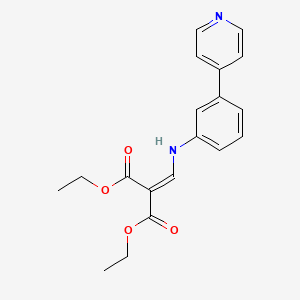
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
